2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Biological Activity
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.27 g/mol. Its structure consists of a five-membered pyrazole ring substituted with an ethyl group at position 5 and a pyridine ring at position 3. The acetonitrile moiety is attached to the nitrogen atom of the pyrazole ring.
The biological activity of this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing cellular processes such as inflammation and cell proliferation.
Interaction with Biological Targets
Research indicates that similar compounds can effectively interact with enzymes involved in inflammatory responses, such as cyclooxygenases (COX), which are key targets for anti-inflammatory drugs. Studies have shown that pyrazole derivatives exhibit significant COX inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Biological Activity Studies
Recent studies have evaluated the biological activity of various pyrazole derivatives, including those structurally similar to this compound. Key findings include:
Anti-inflammatory Activity
A study reported that certain pyrazole derivatives demonstrated potent anti-inflammatory effects with IC50 values ranging from 0.02 to 0.04 μM against COX enzymes . The presence of the ethyl group in the compound may enhance its binding affinity to these targets compared to other derivatives lacking this substitution.
Anticancer Potential
Pyrazole derivatives have also been investigated for their antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed significant antiproliferative activity against breast and colon cancer cell lines . The mechanisms underlying this activity may involve cell cycle arrest and induction of apoptosis.
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
Study | Compound | Activity | IC50 Value | Target |
---|---|---|---|---|
Akhtar et al. (2022) | Pyrazole Derivative A | Anti-inflammatory | 71.11 μg/mL | COX Enzymes |
Sivaramakarthikeyan et al. (2021) | Pyrazole Derivative B | Anticancer | Not specified | Various Cancer Cell Lines |
Abdellatif et al. (2020) | Pyrazole Derivative C | Analgesic | Superior to Celecoxib | COX Enzymes |
Properties
IUPAC Name |
2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-10-9-12(15-16(10)8-6-13)11-5-3-4-7-14-11/h3-5,7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVPQCLSCFSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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